3-(1H-Indol-5-yl)quinoline

Oncology Hepatocellular Carcinoma Apoptosis

The compound 3-(1H-Indol-5-yl)quinoline represents a class of fused heterocyclic small molecules that merge indole and quinoline pharmacophores. This scaffold is a key synthetic intermediate for generating derivatives with enhanced biological activity.

Molecular Formula C17H12N2
Molecular Weight 244.29 g/mol
Cat. No. B12863525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Indol-5-yl)quinoline
Molecular FormulaC17H12N2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C17H12N2/c1-2-4-16-13(3-1)10-15(11-19-16)12-5-6-17-14(9-12)7-8-18-17/h1-11,18H
InChIKeyQFUFWWPOBOWYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Indol-5-yl)quinoline Derivatives: Core Scaffold for Targeted Anticancer and CNS Applications


The compound 3-(1H-Indol-5-yl)quinoline represents a class of fused heterocyclic small molecules that merge indole and quinoline pharmacophores. This scaffold is a key synthetic intermediate for generating derivatives with enhanced biological activity. One of its most studied analogs is EMMQ (3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methylquinoline). This compound class has been primarily investigated for its ability to induce p53-mediated apoptosis in cancer cells [1] and for its potential in treating neurodegenerative conditions by reducing tau misfolding [2]. These properties make it a valuable chemical starting point for research into novel therapeutic agents.

Why Standard Indole or Quinoline Monomers Cannot Replace 3-(1H-Indol-5-yl)quinoline Derivatives


While compounds containing either an indole or a quinoline group are common in drug discovery, the specific fused or linked indolylquinoline architecture is not interchangeable with simpler monomers. Research explicitly shows that EMMQ, a derivative of the 3-(1H-Indol-5-yl)quinoline class, exhibits a unique p53-dependent apoptotic mechanism that is absent in cells with mutant or null p53 [1]. Furthermore, the combination of these two moieties into a single hybrid structure is reported to be rare and often results in a distinct and often more potent biological profile compared to individual indole or quinoline fragments [2]. This structural complexity is critical for achieving the specific polypharmacology or enhanced selectivity seen in this class, making generic substitution a high-risk decision for assay reproducibility.

Quantitative Differentiation of 3-(1H-Indol-5-yl)quinoline Derivative EMMQ Against Analogs


Differential Cytotoxicity in Hepatocellular Carcinoma: p53-Dependent Selectivity vs. Broad-Spectrum Agents

The derivative EMMQ demonstrates a critical differentiation in its mechanism of action compared to broad-spectrum cytotoxic agents. Its activity is contingent on the p53 status of the target cell. In an MTT assay, EMMQ inhibited the proliferation of HepG2 (p53 wild-type) cells with an IC50 of 5 μM, while it showed no apparent growth inhibition in Huh7 and Hep3B cells (mutant or null p53) or normal human hepatic L02 cells within the tested concentration range [1]. This contrasts sharply with many standard chemotherapeutics that act non-selectively on both cancerous and normal cells.

Oncology Hepatocellular Carcinoma Apoptosis

In Vivo Efficacy Against Visceral Leishmaniasis: Superior Potency to Sodium Antimony Gluconate

An indolylquinoline derivative (closely related to the 3-(1H-Indol-5-yl)quinoline class) demonstrated significantly superior in vivo efficacy compared to the standard-of-care drug sodium antimony gluconate (SAG). In a murine model of visceral leishmaniasis, treatment with the indolylquinoline derivative resulted in a significantly greater reduction in splenic parasite load, achieving this at a concentration equivalent to only 5% of the SAG dose used in the comparator group [1]. This indicates a much higher therapeutic index.

Antiparasitic Leishmaniasis In Vivo Pharmacology

Comparison of Antiproliferative Potency Against Related Quinoline-Indole Derivatives

The 3-(1H-Indol-5-yl)quinoline core serves as a foundation for developing potent anti-tubulin agents. Studies on quinoline-indole derivatives show that specific substitutions yield compounds with IC50 values in the low nanomolar range. Two optimized compounds, 27c and 34b, exhibited IC50 values of 2-11 nM against a panel of cancer cell lines, which is comparable to the potent reference compound Combretastatin A-4 (CA-4) [1]. While the unsubstituted core has lower activity, it provides a critical template for achieving this class-leading potency through targeted medicinal chemistry optimization, a possibility not offered by simpler indole or quinoline monomers.

Anticancer Structure-Activity Relationship Tubulin Inhibition

Optimal Research Applications for 3-(1H-Indol-5-yl)quinoline Derivatives


Investigating p53-Dependent Apoptotic Pathways in Wild-Type Cancer Cells

The derivative EMMQ is an ideal chemical probe for studies requiring p53 pathway activation. Its selective cytotoxicity against p53 wild-type cells (e.g., HepG2, IC50 = 5 μM) while sparing p53-null or mutant cells provides a clean system for dissecting p53-mediated DNA damage response and mitochondrial apoptosis mechanisms [1]. This genetic specificity is a key procurement differentiator for researchers studying tumor suppressor pathways.

Hit-to-Lead Optimization for Tubulin Polymerization Inhibitors

This scaffold serves as an excellent starting point for medicinal chemistry campaigns aimed at developing next-generation anti-tubulin agents. Data shows that optimized derivatives of this core can achieve single-digit nanomolar IC50 values comparable to Combretastatin A-4 [1]. This validates the core's potential for high-potency drug discovery, justifying its procurement for focused SAR studies over less versatile indole or quinoline monomers.

In Vivo Studies for Novel Antiparasitic Drug Discovery

Indolylquinoline derivatives have demonstrated a significant advantage in in vivo models of visceral leishmaniasis, proving more effective than the standard drug sodium antimony gluconate at a 20-fold lower concentration [1]. This makes the 3-(1H-Indol-5-yl)quinoline core a strategic procurement choice for research groups aiming to identify new chemical entities with improved therapeutic indices against neglected tropical diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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